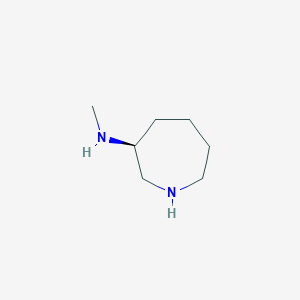
(S)-N-Methylazepan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Methylazepan-3-amine is a chiral amine compound with a seven-membered ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique structure and properties make it a valuable subject of study in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-N-Methylazepan-3-amine can be synthesized through several methods. One common approach involves the cyclization of N-methyl-1,6-hexanediamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate ring closure.
Another method involves the reductive amination of 3-azepanone with methylamine. This reaction is usually carried out in the presence of a reducing agent, such as sodium cyanoborohydride, under mild conditions to yield this compound with high enantiomeric purity.
Industrial Production Methods
In industrial settings, this compound is often produced through a continuous flow process to ensure consistent quality and yield. The process involves the use of fixed-bed reactors and optimized reaction conditions to maximize efficiency. The final product is typically purified through distillation or crystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Methylazepan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylazepan-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding secondary amine, N-methylazepane, using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl azepanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-methylazepan-3-one
Reduction: N-methylazepane
Substitution: N-alkyl or N-acyl azepanes
Applications De Recherche Scientifique
(S)-N-Methylazepan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: this compound is an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-N-Methylazepan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In medicinal chemistry, this compound derivatives are designed to selectively bind to neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
(S)-N-Methylazepan-3-amine can be compared with other similar compounds, such as:
N-Methylpiperidine: A six-membered ring amine with similar chemical properties but different biological activity.
N-Methylmorpholine: A six-membered ring amine with an oxygen atom in the ring, used as a solvent and catalyst in organic synthesis.
N-Methylazepane: The fully saturated analog of this compound, lacking the chiral center and exhibiting different reactivity.
The uniqueness of this compound lies in its seven-membered ring structure and chiral center, which confer distinct chemical and biological properties compared to its six-membered ring analogs.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(3S)-N-methylazepan-3-amine |
InChI |
InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3/t7-/m0/s1 |
Clé InChI |
OROOBNKHDZYDFL-ZETCQYMHSA-N |
SMILES isomérique |
CN[C@H]1CCCCNC1 |
SMILES canonique |
CNC1CCCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


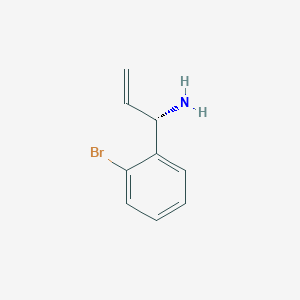
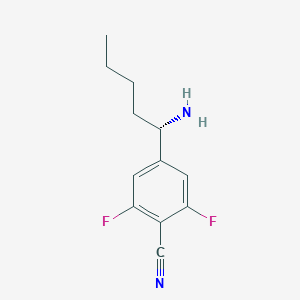
![Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13050689.png)

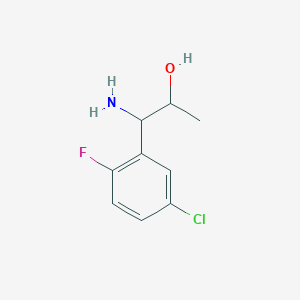
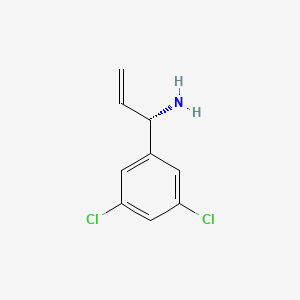
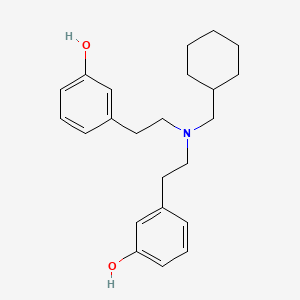
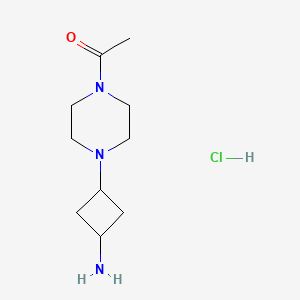
![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)
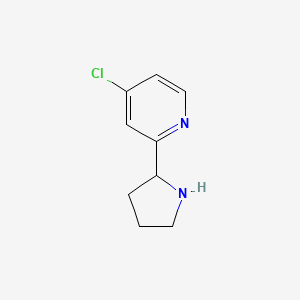
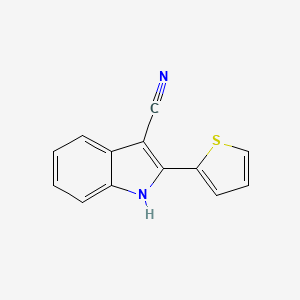
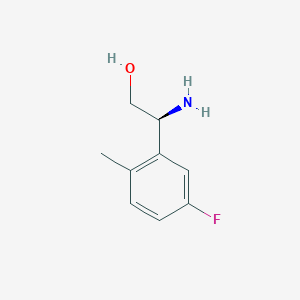
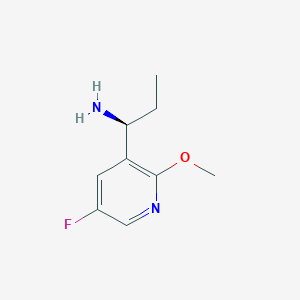
![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)
